molecular formula C17H17ClN2O3S B12268535 2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-propyl-1lambda6,2,4-benzothiadiazin-3-one

2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-propyl-1lambda6,2,4-benzothiadiazin-3-one

Cat. No.: B12268535
M. Wt: 364.8 g/mol
InChI Key: FJWXDSUTVRKXGH-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-propyl-1lambda6,2,4-benzothiadiazin-3-one is a complex organic compound belonging to the class of benzothiadiazines This compound is characterized by its unique structure, which includes a benzothiadiazine ring system substituted with a chloro and methyl group on the phenyl ring, and a propyl group on the benzothiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-propyl-1lambda6,2,4-benzothiadiazin-3-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a chloro-substituted phenyl isocyanate under controlled conditions.

    Substitution Reactions:

    Oxidation: The final step involves the oxidation of the intermediate compound to introduce the dioxo functionality, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-propyl-1lambda6,2,4-benzothiadiazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzothiadiazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methyl positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-propyl-1lambda6,2,4-benzothiadiazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-propyl-1lambda6,2,4-benzothiadiazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), by interfering with their catalytic activity. This results in decreased production of certain metabolites and modulation of biochemical pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylphenyl isocyanate: Shares the chloro and methyl substitution pattern on the phenyl ring but lacks the benzothiadiazine ring system.

    2-(5-Chloro-2-methylphenyl)acetic acid: Contains a similar phenyl ring substitution but differs in the functional groups and overall structure.

Uniqueness

2-(5-Chloro-2-methylphenyl)-1,1-dioxo-4-propyl-1lambda6,2,4-benzothiadiazin-3-one is unique due to its benzothiadiazine ring system, which imparts distinct chemical reactivity and potential biological activity. The combination of chloro, methyl, and propyl substituents further enhances its versatility and applicability in various research fields.

Properties

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

2-(5-chloro-2-methylphenyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C17H17ClN2O3S/c1-3-10-19-14-6-4-5-7-16(14)24(22,23)20(17(19)21)15-11-13(18)9-8-12(15)2/h4-9,11H,3,10H2,1-2H3

InChI Key

FJWXDSUTVRKXGH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=CC(=C3)Cl)C

Origin of Product

United States

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